molecular formula C5H3BrFMgN B6355914 5-Fluoropyridin-3-ylmagnesium bromide, 0.25 M in THF CAS No. 1375741-54-0

5-Fluoropyridin-3-ylmagnesium bromide, 0.25 M in THF

Cat. No. B6355914
CAS RN: 1375741-54-0
M. Wt: 200.29 g/mol
InChI Key: IZHDSRMJYXSKAR-UHFFFAOYSA-M
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Description

5-Fluoropyridin-3-ylmagnesium bromide is a chemical compound with the formula C5H3BrFMgN. It has a molecular weight of 200.2928 . This compound is typically available in a 0.25 M solution in tetrahydrofuran (THF) .

Scientific Research Applications

Grignard Reagent Formation and Rearrangement

5-Fluoropyridin-3-ylmagnesium bromide is involved in the formation of Grignard reagents. In a study on the rearrangement of Grignard reagents, it was found that phenyl groups can accelerate the rearrangement rate of these compounds, indicating the sensitivity of Grignard reagents to structural changes (Hill et al., 1986).

Chemoselective Amination

In the chemoselective functionalization of related fluoropyridines, catalytic amination conditions can lead to exclusive bromide substitution products for both secondary amines and primary anilines. This highlights the potential of fluoropyridines in selective chemical reactions (Stroup et al., 2007).

Diaryliodonium Salts and Medical Imaging

Fluoropyridines, like 5-fluoropyridin-3-ylmagnesium bromide, are crucial in creating compounds used in medical imaging techniques such as Positron Emission Tomography. These compounds provide a method for introducing fluorine-18 into stable positions in the molecular structure (Carroll et al., 2007).

Synthesis of Isoxazole Derivatives

Iodoacetylene, prepared from reactions involving ethynylmagnesium bromide, can be used in the synthesis of isoxazole derivatives, a process where fluoropyridines like 5-fluoropyridin-3-ylmagnesium bromide can play a crucial role (Ku et al., 2001).

Versatile Synthesis of Fluoropyridines

Fluoropyridines are synthesized through various chemical reactions, such as the Suzuki reaction, which showcases their versatility in chemical synthesis and the potential for creating a wide range of derivatives (Sutherland & Gallagher, 2003).

NIR Region Fluoride Sensor

A novel Near-Infrared (NIR) region fluoride sensor utilizes compounds derived from reactions involving arylmagnesium bromides, indicating the potential application of fluoropyridines in sensor technology (Zou et al., 2014).

Deprotonation Using Lithium Magnesates

The deprotonation of fluoropyridines using lithium magnesates, including the use of 5-fluoropyridin-3-ylmagnesium bromide, is critical in synthesizing complex organic compounds, showcasing their role in advanced organic synthesis (Awad et al., 2004).

Mechanism of Action

Target of Action

5-Fluoropyridin-3-ylmagnesium bromide is an organometallic compound . As an organomagnesium reagent, it is primarily used as a nucleophile in organic synthesis . The compound’s primary targets are electrophilic carbon atoms in organic molecules, where it can participate in nucleophilic addition or substitution reactions .

Mode of Action

The mode of action of 5-Fluoropyridin-3-ylmagnesium bromide involves the interaction of the negatively charged carbon atom (due to the polar bond between carbon and magnesium) with an electrophilic carbon in another molecule . This interaction results in the formation of a new carbon-carbon bond, effectively adding the 5-fluoropyridin-3-yl group to the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by 5-Fluoropyridin-3-ylmagnesium bromide depend on the nature of the target molecule. In general, the compound can be used to synthesize a variety of pyridine-related compounds . Pyridine derivatives are found in many natural products and pharmaceuticals, and they play crucial roles in many biochemical processes.

Result of Action

The result of the action of 5-Fluoropyridin-3-ylmagnesium bromide is the formation of a new organic compound, specifically a derivative of pyridine . The exact molecular and cellular effects depend on the nature of the final product.

Action Environment

The action of 5-Fluoropyridin-3-ylmagnesium bromide is influenced by several environmental factors. As an organomagnesium compound, it is highly reactive and can be affected by moisture and oxygen in the air . Therefore, reactions involving this reagent are typically carried out under an inert atmosphere (like nitrogen or argon) and in anhydrous conditions .

properties

IUPAC Name

magnesium;5-fluoro-3H-pyridin-3-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.BrH.Mg/c6-5-2-1-3-7-4-5;;/h2-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHDSRMJYXSKAR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=NC=C1F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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